Phenazine di-N-oxide
Overview
Description
Phenazine di-N-oxide is a heterocyclic compound belonging to the phenazine family. Phenazines are nitrogen-containing compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound, in particular, has garnered attention due to its potent activity against various microorganisms .
Mechanism of Action
Target of Action
Phenazine di-N-oxide’s primary target is the Resistance-Nodulation-Division (RND) efflux pump , specifically the LexABC pump . This pump is found in antibiotic-producing microorganisms like Lysobacter antibioticus and plays a crucial role in conferring resistance against the compound .
Mode of Action
The LexABC pump interacts with this compound in a way that contributes to the self-resistance of the producing microorganism . When the LexABC pump or the adjacent LexR gene (a putative LysR-type transcriptional regulator) is deleted, the susceptibility of the strains to this compound increases significantly . This indicates that the LexABC pump and LexR gene play a crucial role in the resistance mechanism against this compound .
Biochemical Pathways
The biosynthesis of this compound involves a series of enzymatic reactions . A novel RND efflux pump gene cluster, designated lexABC, has been identified, which is located far away in the genome from the myxin biosynthesis gene cluster . The deletion of an essential gene in myxin biosynthesis, LaPhzB, results in significant downregulation of the lexABC . Exogenous supplementation with myxin to the laphzb mutant could efficiently induce the expression of lexabc genes .
Pharmacokinetics
Information on the ADME properties of this compound is currently limited. The compound’s interaction with the lexabc pump suggests that it may be subject to efflux mechanisms, which could impact its bioavailability .
Result of Action
The action of this compound results in significant changes in the susceptibility of strains to the compound . Deletion of the LexABC pump or LexR gene leads to increased susceptibility and loss of myxin production . The compound produced at lower concentrations in these mutants is derivatized by deoxidation and O-methylation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the expression of the LexABC pump genes can be induced by exogenous supplementation with myxin . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
Phenazine di-N-oxide plays a crucial role in biochemical reactions, primarily due to its redox properties. It acts as an electron shuttle, facilitating electron transfer in various biochemical processes. This compound interacts with several enzymes and proteins, including monooxygenases and oxidoreductases, which catalyze its conversion and participate in its redox cycling . These interactions are essential for the compound’s biological activity, influencing cellular redox states and contributing to its antimicrobial and antitumor effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species (ROS) and subsequent cell damage . In eukaryotic cells, it can alter gene expression patterns, affecting processes such as apoptosis and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to undergo redox cycling, generating ROS that can damage cellular components. This compound binds to and inhibits certain enzymes, such as oxidoreductases, disrupting their normal function . This inhibition can lead to alterations in cellular redox balance and the activation of stress response pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antitumor activities without significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage to tissues and organs . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as monooxygenases and oxidoreductases, which catalyze its conversion and participate in its redox cycling . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the compound’s biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . This compound can accumulate in certain tissues, leading to localized effects such as oxidative stress and tissue damage .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization, with mitochondrial accumulation leading to enhanced oxidative stress and disruption of mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine di-N-oxide typically involves the oxidation of phenazine. One common method is the Wohl–Aue reaction, which involves the condensation of aromatic nitro compounds with aniline in the presence of a strong base . Another approach includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed N-arylation and multicomponent approaches are frequently used in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Phenazine di-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form radical cations.
Reduction: It can be reduced to phenazine under specific conditions.
Substitution: this compound can participate in substitution reactions with hydrocarbons.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as dichloromethane are used.
Reduction: Reducing agents like iodide ion in acetonitrile in an acid medium are employed.
Substitution: Reactions with para-substituted toluenes, ethylbenzene, and cumene are common.
Major Products:
Oxidation: Formation of radical cations.
Reduction: Phenazine.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
Phenazine di-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.
Biology: Exhibits antimicrobial and antitumor activities, making it a valuable compound in biological studies.
Medicine: Investigated for its potential use in developing new antimicrobial and anticancer drugs.
Industry: Employed in the production of dyes and pigments due to its stable redox properties.
Comparison with Similar Compounds
Phenazine di-N-oxide is unique compared to other phenazine derivatives due to its di-N-oxide functional group, which enhances its redox activity and biological properties . Similar compounds include:
Pyocyanin: Another phenazine derivative with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antituberculosis activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Properties
IUPAC Name |
10-oxidophenazin-5-ium 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJCQAPRNRDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3[N+]2=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184391 | |
Record name | Phenazine di-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-83-3 | |
Record name | Phenazine di-N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenazine di-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazine di-N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazine di-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenazine 5,10-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phenazine, 5,10-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M8Y56UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenazine Di-N-oxide exert its cytotoxic effects?
A1: this compound acts as a prodrug, becoming selectively cytotoxic under hypoxic conditions often found in solid tumors [, , ]. Upon entering a cell, it undergoes bioreduction, primarily via enzymatic one-electron reduction []. In hypoxic environments, this reduction leads to the formation of a highly reactive, cytotoxic radical intermediate. This intermediate can then cause DNA strand breaks [, ] and induce apoptosis [].
Q2: Which enzymes are primarily involved in the bioreduction of this compound?
A3: Research suggests that both DT-diaphorase and cytochrome P450 enzymes play a role in the hypoxic metabolism of this compound derivatives []. The specific enzymes involved and their relative contributions to cytotoxicity may vary depending on the specific this compound derivative and the cell type [].
Q3: Does this compound directly interact with DNA?
A4: While the cytotoxic effects of this compound are primarily attributed to the radical intermediate generated under hypoxia, some studies suggest that certain derivatives can also interact directly with DNA []. This interaction may involve intercalation of the phenazine moiety into the DNA helix [], potentially contributing to DNA damage.
Q4: How do structural modifications affect the activity of this compound?
A5: Studies have shown that even small structural changes can significantly influence the cytotoxicity and hypoxia selectivity of this compound derivatives [, ]. For instance, the presence of bromine or chlorine substituents at specific positions on the phenazine ring can enhance hypoxia-selective cytotoxicity [, ]. Modifications to the 2-position of the phenazine ring, such as the addition of amino, hydroxy, or carbamate groups, can also significantly impact potency and selectivity [, ].
Q5: How does the presence of N-oxide functionalities influence the activity of this compound?
A7: The N-oxide functionalities are crucial for the biological activity of this compound []. These groups enable the compound to act as a prodrug, undergoing bioreduction to generate the cytotoxic radical intermediate. Removal or modification of these groups can significantly diminish or abolish the compound's activity [].
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